![molecular formula C24H23N3O B14296233 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- CAS No. 112022-04-5](/img/structure/B14296233.png)
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is a compound belonging to the family of acridine derivatives. These compounds are known for their intercalating properties, which allow them to insert themselves between DNA base pairs. This particular compound has been studied for its potential antitumor activity and its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- typically involves the reaction of acridine derivatives with appropriate amines. One common method involves the reaction of acridine-4-carboxylic acid with N,N-dimethyl-1,2-diaminoethane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a DNA intercalator in studies of DNA structure and function.
Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.
Medicine: Explored as a potential antitumor agent due to its ability to interfere with DNA processes in cancer cells.
Mécanisme D'action
The mechanism of action of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- involves its intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby interfering with DNA replication and transcription. The compound’s ability to bind to DNA and inhibit topoisomerase activity makes it a potent antitumor agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine-4-carboxamide: Another acridine derivative with similar DNA intercalating properties.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: A closely related compound with similar antitumor activity.
5-Substituted 9-aminoacridine-4-carboxamides: These compounds have been studied for their enhanced DNA binding and cytotoxicity
Uniqueness
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and topoisomerase inhibition. This makes it a promising candidate for further development as an antitumor agent .
Propriétés
Numéro CAS |
112022-04-5 |
|---|---|
Formule moléculaire |
C24H23N3O |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-9-phenylacridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(17-9-4-3-5-10-17)18-11-6-7-14-21(18)26-23(19)20/h3-14H,15-16H2,1-2H3,(H,25,28) |
Clé InChI |
OWMIGERTWFJWTP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
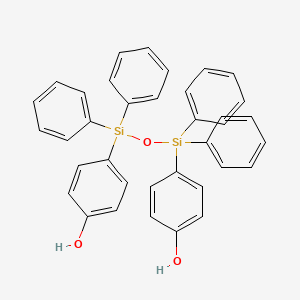
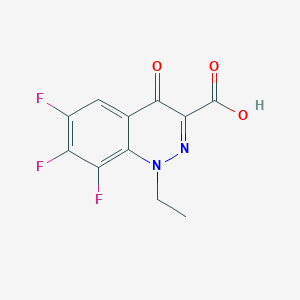
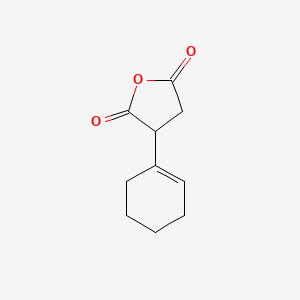
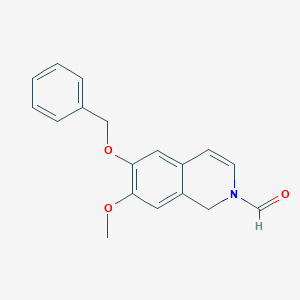
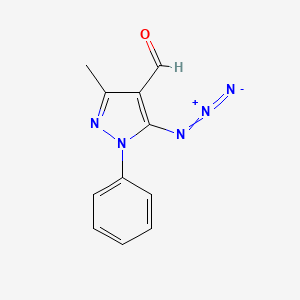

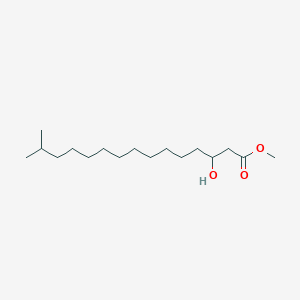
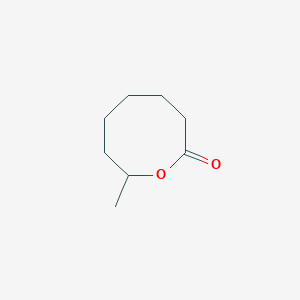
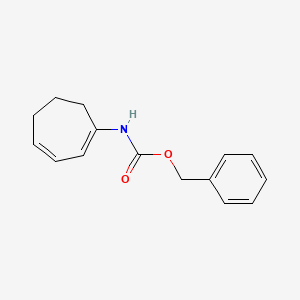
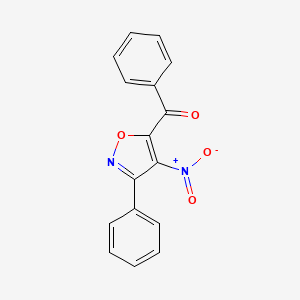
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
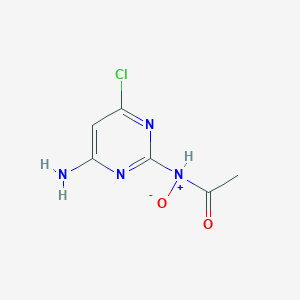
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
